molecular formula C17H14N4O3 B2776775 (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903199-47-2

(5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2776775
CAS No.: 1903199-47-2
M. Wt: 322.324
InChI Key: XBDNQJIMJWCQQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone . The synthesis was carried out using the tube dilution method for the determination of antimicrobial potential against S. aureus, B. subtilis, and E. coli using ciprofloxacin as a reference drug .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, the asymmetric unit of the title compound, C16H13N3O2, contains two independent molecules in which the pyridine and benzene rings form dihedral angles of 81.7 (2) and 79.8 (2)°, indicating the twist in the molecules .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6- (pyrazolo [1,5-a]pyridin-3-yl)pyridazinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” include a molecular weight of 322.324.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Anticancer Agents : A series of novel compounds, including those structurally related to the query molecule, have been synthesized and evaluated for their antimicrobial and anticancer activities. Such compounds have shown promising results, indicating their potential in drug discovery and development processes. For example, studies on derivatives of pyrazole and pyrimidine have demonstrated significant in vitro antitumor activity against specific cancer cell lines, showcasing their potential as therapeutic agents (Farag & Fahim, 2019).

  • Anticonvulsant Agents : Research into derivatives of isoxazole and triazine has identified compounds with potent anticonvulsant activity, highlighting the role of such molecules in developing new treatments for epilepsy (Malik & Khan, 2014).

Material Science Applications

  • Optical Materials : The synthesis and characterization of compounds related to the query molecule have also found applications in material science, particularly in developing luminescent materials with large Stokes shifts. These materials are valuable for their potential applications in optical devices and sensors, demonstrating the versatility of such compounds beyond biological activities (Volpi et al., 2017).

Mechanism of Action

The mechanism of action of similar compounds has been explored. For example, NS 9283 is a positive allosteric modulator of α4β2 receptor affecting the potency of acetylcholine (Ach) related events .

Safety and Hazards

The safety and hazards of similar compounds have been discussed. For example, the (E)-benzaldehyde O-(3-(pyridin-3-yl)isoxazol-5-yl)methyl oxime, (I), is an isoxazole analogue exhibiting important antibiotic and immunomodulator properties .

Future Directions

The future directions of research on similar compounds include the development of new drugs that overcome the antimicrobial resistance (AMR) problems . There is a great importance of heterocyclic ring-containing drugs .

Properties

IUPAC Name

(5-pyridin-3-yl-1,2-oxazol-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c22-17(15-7-16(24-20-15)12-3-1-5-18-8-12)21-10-14(11-21)23-13-4-2-6-19-9-13/h1-9,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDNQJIMJWCQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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